In Vivo Toxicity Profile of 1-Piperonylpiperazine (MDBP) vs. BZP and MeOPP in C. elegans
In a comparative in vivo study using the C. elegans model, 1-piperonylpiperazine (MDBP) exhibited a markedly lower LD50 value compared to 1-benzylpiperazine (BZP) and 1-(4-methoxyphenyl)piperazine (MeOPP), indicating significantly higher acute neurotoxicity in this organism [1]. This quantitative difference in lethal dose underscores that in-class piperazines cannot be assumed to have equivalent safety or biological impact profiles, a crucial consideration for researchers designing neurotoxicity studies or seeking to minimize confounding variables.
| Evidence Dimension | Acute Toxicity (LD50) |
|---|---|
| Target Compound Data | 1.22 mM |
| Comparator Or Baseline | 1-Benzylpiperazine (BZP): 52.21 mM; 1-(4-Methoxyphenyl)piperazine (MeOPP): 5.72 mM |
| Quantified Difference | 1-Piperonylpiperazine is approximately 43-fold more toxic than BZP and 4.7-fold more toxic than MeOPP in this assay. |
| Conditions | C. elegans in vivo model, acute toxicity assay (LD50 determination) |
Why This Matters
This data demonstrates that substituting 1-piperonylpiperazine with a generic benzylpiperazine like BZP would dramatically alter the toxicity profile of an experimental system, leading to invalid conclusions regarding neurotoxic potency.
- [1] Piperazine designer drugs elicit neurotoxicity in the alternative in vivo model Caenorhabditis elegans. Universidade Federal do Rio Grande do Sul. 2019. View Source
